![molecular formula C24H20FNO5S B2687808 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866726-21-8](/img/structure/B2687808.png)
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
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Description
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
Quinoline and quinolinone derivatives are synthesized for their potential biological activities. For example, Mizuno et al. (2006) explored syntheses of metabolites of a specific quinoline derivative, highlighting the synthetic routes and potential for biological activity studies (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). These syntheses provide insights into the methodologies that could be applied to similar compounds for exploring their applications in drug development and other scientific research areas.
Anticancer Research
Quinoline derivatives are investigated for their anticancer properties. Berry et al. (2005) described a series of substituted quinols as potent and selective antitumor agents (Berry, Bradshaw, Fichtner, Ren, Schwalbe, Wells, Chew, Stevens, & Westwell, 2005). These findings suggest that related compounds, including the one , could have therapeutic potential against various cancers, underscoring the importance of continued research into quinoline derivatives.
Fluorescent Probes and Chemical Reactivity
Quinolinone derivatives have been utilized as fluorescent probes due to their photophysical properties. Ohshima et al. (2010) developed a fluorescent probe for Zn2+ ions, demonstrating the utility of quinoline derivatives in sensing and imaging applications (Ohshima, Kitamura, Morita, Shiro, Yamada, Ikekita, Kimura, & Aoki, 2010). This application area might offer insights into the potential use of "1-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one" in developing new fluorescent markers for biological and chemical studies.
Antimicrobial and Tuberculosis Research
Compounds with a quinoline core structure have also been explored for antimicrobial properties, particularly against tuberculosis. Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis from a series of 4-anilinoquinolines and quinazolines (Asquith, Fleck, Torrice, Crona, Grundner, & Zuercher, 2019). This research avenue indicates the potential for quinoline derivatives to contribute to the development of new antitubercular agents.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-8-10-17(25)11-9-16)15-23(24(19)27)32(28,29)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCIHGNLPORFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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